molecular formula C15H16O4 B14196773 [2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid CAS No. 832125-56-1

[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid

Cat. No.: B14196773
CAS No.: 832125-56-1
M. Wt: 260.28 g/mol
InChI Key: XALAFIVMZXISPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid is an organic compound with a complex structure that includes an acetyl group, a phenoxy group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid typically involves multiple steps. One common method includes the reaction of 2-acetylphenol with 2-methylbuta-1,3-diene under specific conditions to form the desired product. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the proper formation of the conjugated diene system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the acetyl group or the conjugated diene system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the diene system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, [2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

The compound has potential applications in biological research, particularly in studying the effects of conjugated dienes on biological systems. It may also serve as a precursor for bioactive molecules.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, this compound can be used in the synthesis of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which [2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system can participate in various chemical reactions, influencing the compound’s biological activity. The acetyl and phenoxy groups may also play roles in modulating the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Properties

CAS No.

832125-56-1

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

2-[2-acetyl-5-(2-methylbuta-1,3-dienyl)phenoxy]acetic acid

InChI

InChI=1S/C15H16O4/c1-4-10(2)7-12-5-6-13(11(3)16)14(8-12)19-9-15(17)18/h4-8H,1,9H2,2-3H3,(H,17,18)

InChI Key

XALAFIVMZXISPU-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=C(C=C1)C(=O)C)OCC(=O)O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.